molecular formula C16H15FN2O4 B5809125 2-(4-ethylphenoxy)-N-(2-fluoro-5-nitrophenyl)acetamide

2-(4-ethylphenoxy)-N-(2-fluoro-5-nitrophenyl)acetamide

Cat. No.: B5809125
M. Wt: 318.30 g/mol
InChI Key: QBTJNVOADKVMDJ-UHFFFAOYSA-N
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Description

2-(4-ethylphenoxy)-N-(2-fluoro-5-nitrophenyl)acetamide is an organic compound that features both aromatic and amide functional groups It is characterized by the presence of an ethyl-substituted phenoxy group and a fluoro-nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethylphenoxy)-N-(2-fluoro-5-nitrophenyl)acetamide typically involves a multi-step process:

    Formation of 4-ethylphenol: This can be achieved through the ethylation of phenol using ethyl bromide in the presence of a base such as potassium carbonate.

    Synthesis of 4-ethylphenoxyacetic acid: This involves the reaction of 4-ethylphenol with chloroacetic acid under basic conditions.

    Formation of 2-fluoro-5-nitroaniline: This can be synthesized by nitration of 2-fluoroaniline using a mixture of concentrated sulfuric acid and nitric acid.

    Amidation Reaction: The final step involves the reaction of 4-ethylphenoxyacetic acid with 2-fluoro-5-nitroaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of carboxylic acids.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluoro group can be substituted by nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

    Oxidation: Formation of 4-ethylphenoxyacetic acid derivatives.

    Reduction: Formation of 2-(4-ethylphenoxy)-N-(2-fluoro-5-aminophenyl)acetamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use as a probe for studying biological pathways involving nitro and fluoro groups.

    Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-ethylphenoxy)-N-(2-fluoro-5-nitrophenyl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the nitro and fluoro groups could influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-methylphenoxy)-N-(2-fluoro-5-nitrophenyl)acetamide
  • 2-(4-ethylphenoxy)-N-(2-chloro-5-nitrophenyl)acetamide
  • 2-(4-ethylphenoxy)-N-(2-fluoro-5-aminophenyl)acetamide

Uniqueness

2-(4-ethylphenoxy)-N-(2-fluoro-5-nitrophenyl)acetamide is unique due to the combination of its ethyl, fluoro, and nitro substituents. This specific arrangement of functional groups imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields.

Properties

IUPAC Name

2-(4-ethylphenoxy)-N-(2-fluoro-5-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2O4/c1-2-11-3-6-13(7-4-11)23-10-16(20)18-15-9-12(19(21)22)5-8-14(15)17/h3-9H,2,10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBTJNVOADKVMDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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